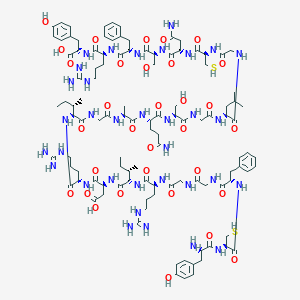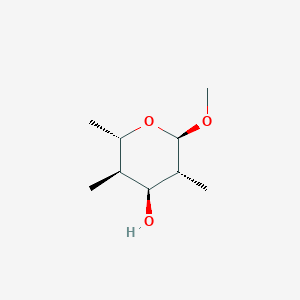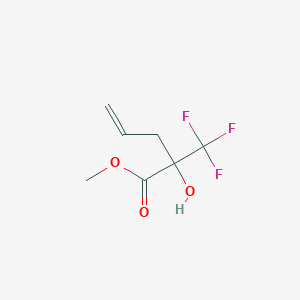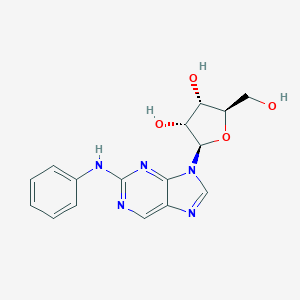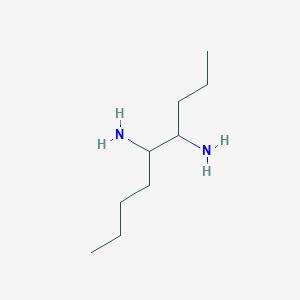
4,5-Nonanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Nonanediamine is an organic compound that belongs to the family of diamines. It is also known as 1,4-Diamino-5-nonanamine, and its chemical formula is C9H22N2. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of 4,5-Nonanediamine depends on its specific application. In medicine, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have antimicrobial and antiviral activity by disrupting the integrity of bacterial and viral membranes. In materials science, it acts as a crosslinking agent to improve the mechanical and thermal properties of polymers and coatings. In environmental science, it binds to heavy metals and organic pollutants through electrostatic and covalent interactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,5-Nonanediamine are primarily related to its interactions with biological molecules and systems. In medicine, it can interact with proteins, nucleic acids, and membranes to modulate their functions and activities. In materials science, it can modify the structure and properties of polymers and coatings by forming crosslinks and networks. In environmental science, it can adsorb heavy metals and organic pollutants to reduce their toxicity and mobility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-Nonanediamine in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified to meet specific requirements, and it can be used in a wide range of applications. However, its limitations include its toxicity and potential health hazards, which require proper handling and disposal procedures. It may also have limited solubility and compatibility with certain solvents and substrates.
Direcciones Futuras
There are several future directions for research on 4,5-Nonanediamine, including:
1. Developing new synthesis methods to improve the yield, purity, and scalability of the compound.
2. Investigating its potential applications in drug delivery, gene therapy, and tissue engineering.
3. Exploring its interactions with biological macromolecules and systems at the molecular level.
4. Developing new materials and coatings based on 4,5-Nonanediamine for various applications, such as energy storage, catalysis, and sensing.
5. Studying its environmental fate and transport in natural and engineered systems to assess its potential risks and benefits.
Conclusion:
In conclusion, 4,5-Nonanediamine is a versatile and promising compound that has attracted significant scientific interest due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is expected to lead to new discoveries and innovations in medicine, materials science, and environmental science.
Métodos De Síntesis
The synthesis of 4,5-Nonanediamine can be achieved through several methods, including the reaction of 1-bromo-5-nonene with ammonia, the reaction of 1-chloro-5-nonene with hydrazine, and the reaction of 1-nonene with nitrous acid followed by reduction with sodium borohydride. The yield and purity of the compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
4,5-Nonanediamine has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, it has been used as a building block for the synthesis of polymers, resins, and coatings. In environmental science, it has been explored as a potential adsorbent for the removal of heavy metals and organic pollutants from water and soil.
Propiedades
Número CAS |
115964-47-1 |
|---|---|
Nombre del producto |
4,5-Nonanediamine |
Fórmula molecular |
C9H22N2 |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
nonane-4,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-5-7-9(11)8(10)6-4-2/h8-9H,3-7,10-11H2,1-2H3 |
Clave InChI |
RHCFSUQTTLNNOH-UHFFFAOYSA-N |
SMILES |
CCCCC(C(CCC)N)N |
SMILES canónico |
CCCCC(C(CCC)N)N |
Sinónimos |
4,5-Nonanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
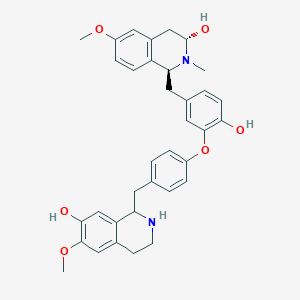
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
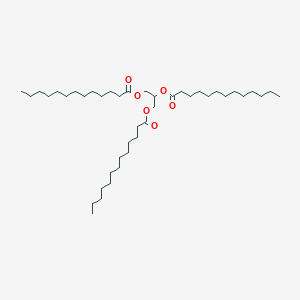
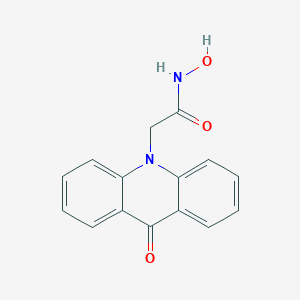
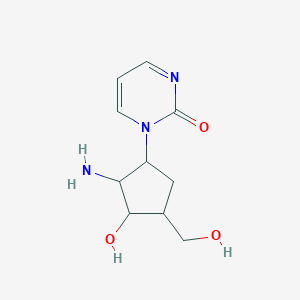
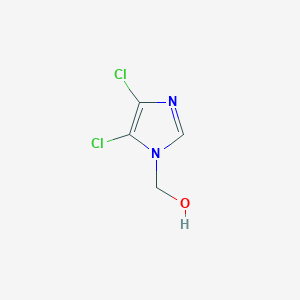
![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
